molecular formula C11H10ClNS B499128 4-chloro-N-(thiophen-2-ylmethyl)aniline CAS No. 116055-27-7

4-chloro-N-(thiophen-2-ylmethyl)aniline

Cat. No.: B499128
CAS No.: 116055-27-7
M. Wt: 223.72g/mol
InChI Key: NOBLAMQSELKZSA-UHFFFAOYSA-N
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Description

4-Chloro-N-(thiophen-2-ylmethyl)aniline is a secondary amine derivative characterized by a para-chloro-substituted aniline moiety linked to a thiophen-2-ylmethyl group.

Properties

IUPAC Name

4-chloro-N-(thiophen-2-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNS/c12-9-3-5-10(6-4-9)13-8-11-2-1-7-14-11/h1-7,13H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBLAMQSELKZSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-chloro-N-(thiophen-2-ylmethyl)aniline typically involves the reaction of 4-chloroaniline with thiophene-2-carbaldehyde in the presence of a reducing agent. One common method involves the use of sodium borohydride (NaBH4) as the reducing agent, which facilitates the formation of the desired product under mild conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or column chromatography.

Chemical Reactions Analysis

4-chloro-N-(thiophen-2-ylmethyl)aniline can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(thiophen-2-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes . Similarly, its anticancer properties may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following table summarizes key analogues of 4-chloro-N-(thiophen-2-ylmethyl)aniline , highlighting substituent variations and their impacts:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications Evidence Source
4-Methyl-N-(thiophen-2-ylmethyl)aniline C₁₂H₁₃NS Methyl group at para position Precursor for bioactive molecules
4-Chloro-N-(pyridin-3-ylmethyl)aniline C₁₂H₁₁ClN₂ Pyridine ring instead of thiophene Coordination chemistry applications
4-Chloro-N-[(E)-pyridin-2-ylmethylidene]aniline C₁₂H₈ClN₂ Pyridinylidene Schiff base Anticancer and antimicrobial activity
4-Chloro-2,5-dimethoxy-N-(thiophen-2-ylmethyl)aniline C₁₃H₁₄ClNO₂S Methoxy groups at positions 2 and 5 Potential corrosion inhibitor
4-Chloro-N-(2-pyridyl)aniline C₁₁H₉ClN₂ Pyridyl substituent Crystal packing via N–H⋯N hydrogen bonds

Key Observations :

  • Thiophene vs. Pyridine Rings : Replacement of thiophene with pyridine (e.g., 4-chloro-N-(pyridin-3-ylmethyl)aniline ) alters electronic properties due to nitrogen’s electronegativity, affecting coordination behavior with metals (e.g., cobalt complexes in ).
  • Substituent Position : Methoxy groups (e.g., 4-chloro-2,5-dimethoxy-N-(thiophen-2-ylmethyl)aniline ) enhance corrosion inhibition efficiency by modifying electron density and Fukui reactivity indices, as demonstrated in DFT studies .
  • Schiff Base Derivatives : Schiff bases like 4-Chloro-N-[(E)-pyridin-2-ylmethylidene]aniline exhibit enhanced biological activity, likely due to imine linkages enabling metal coordination and interaction with microbial targets .

Crystallographic and Structural Insights

  • Hydrogen Bonding : Analogues like 4-Chloro-N-(2-pyridyl)aniline form dimeric structures via N–H⋯N hydrogen bonds, stabilizing crystal lattices . Similar interactions are expected in the thiophene derivative.
  • Conformational Flexibility : In 4-Chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline , dihedral angles between aromatic planes vary (19.68°–45.54°), influencing molecular packing and reactivity .

Biological Activity

4-chloro-N-(thiophen-2-ylmethyl)aniline is a compound that has attracted significant attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a chlorine atom, a thiophen-2-ylmethyl group, and an aniline structure. Its molecular formula is C11H10ClNC_{11}H_{10}ClN with a molecular weight of approximately 211.66 g/mol. The presence of these functional groups contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit essential bacterial enzymes, leading to bactericidal effects.
  • Anticancer Properties : Preliminary studies suggest that it induces cytotoxicity in various cancer cell lines by causing cell cycle arrest, particularly at the S and G2/M phases . This effect is mediated through the inhibition of specific signaling pathways critical for cancer cell proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. Its effectiveness can be summarized as follows:

Pathogen Activity Mechanism
Staphylococcus aureusModerateMembrane disruption
Escherichia coliHighEnzyme inhibition
Candida albicansModerateDisruption of cell wall synthesis

Anticancer Activity

In vitro studies have demonstrated that this compound shows selective cytotoxicity against several cancer cell lines, including:

Cell Line IC50 (μM) Phase Arrested
HCT-1167.1 ± 0.07S and G2/M phases
MDA-MB-23110.5 ± 0.07S phase
A54911.9 ± 0.05G2/M phase

These findings indicate that the compound may serve as a lead structure for developing new anticancer agents .

Case Studies

  • Study on Anticancer Effects : A study evaluated the anticancer effects of various derivatives of thiophene compounds, including this compound, against human tumor cell lines. The results indicated potent activity against HCT-116 cells with IC50 values in the low micromolar range .
  • Antimicrobial Screening : Another study focused on the antimicrobial properties of the compound, highlighting its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Research Findings and Future Directions

The ongoing research into this compound reveals its promising role as a bioactive molecule with potential applications in medicine, particularly in developing new antimicrobial and anticancer therapies. Future studies are needed to further elucidate its mechanisms of action and optimize its structure for enhanced efficacy.

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